2-(2,1,3-benzothiadiazole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
The compound “2-(2,1,3-benzothiadiazole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” is a structurally complex molecule featuring a tetrahydroisoquinoline core substituted with a benzothiadiazole-carbonyl group at position 2 and a 1-methylpyrazole moiety at position 4. The tetrahydroisoquinoline scaffold is well-documented in neuropharmacology, particularly for its structural resemblance to endogenous neurotransmitters like dopamine . The 1-methylpyrazole substituent may modulate lipophilicity and steric interactions, influencing blood-brain barrier penetration and receptor specificity.
Crystallographic analysis of such compounds often employs refinement software like SHELXL, a widely used tool for small-molecule structural determination .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-24-10-15(9-21-24)17-12-25(11-14-4-2-3-5-16(14)17)20(26)13-6-7-18-19(8-13)23-27-22-18/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAHLPYPCFBSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include N-methylated tetrahydroisoquinolines and MPTP derivatives, which are known for their neurotoxic and neuroprotective properties. Below is a comparative analysis based on substituent effects, biological activity, and metabolic pathways.
Structural and Functional Comparison
Key Findings
MAO Interactions: Unlike MPTP and N-methylated tetrahydroisoquinolines, which are MAO-B substrates, the target compound’s benzothiadiazole moiety could shift selectivity toward MAO-A or non-MAO pathways, altering its metabolic fate .
Neurotoxic vs. Therapeutic Potential: The absence of catechol hydroxyl groups (cf.
Research Implications and Limitations
While the compound’s structural features suggest unique pharmacological properties, direct experimental data are lacking. Further studies should:
- Validate MAO isoform specificity and metabolic products.
- Compare cytotoxicity in dopaminergic cell lines with MPTP and salsolinol derivatives.
- Assess blood-brain barrier penetration using computational models.
Crystallographic refinement via SHELXL could elucidate conformational preferences critical for target engagement . Contradictions may arise if the benzothiadiazole group unexpectedly enhances neurotoxicity via novel mechanisms, underscoring the need for empirical validation.
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